molecular formula C18H21NO4 B1231779 Wisanine CAS No. 61756-56-7

Wisanine

Cat. No. B1231779
CAS RN: 61756-56-7
M. Wt: 315.4 g/mol
InChI Key: NCSVIEQJHMEYFR-FCXRPNKRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wisanine is a natural product found in Piper guineense with data available.

Scientific Research Applications

Chemical Structure and Isolation

Wisanine is an amide alkaloid identified in the roots of Piper guineense. Studies have elucidated its chemical structure, revealing it as N-piperidyl-5 (2-methoxy-4,5-methylenedioxyphenyl)-trans-2-trans-4-pentadienamide. Its isolation and structural analysis are significant for understanding its potential applications in various fields of research (Addae-Mensah et al., 1977).

Refinement and Synthesis

Further research has focused on the refinement and synthesis of Wisanine. The accurate structural representation of Wisanine, along with methods for its synthesis, has been a topic of research, highlighting its importance in synthetic chemistry and the potential for creating derivatives with varied properties (Okwute et al., 1984).

Spectroscopic and Chemical Analysis

Wisanine has been the subject of spectroscopic and chemical analysis studies. These studies involve understanding its molecular structure, vibrational wavenumbers, and electronic transitions, which are crucial for exploring its potential applications in various scientific fields. Such analyses provide insights into the molecule's interaction with other compounds and its chemical stability (Priscilla et al., 2021).

properties

CAS RN

61756-56-7

Product Name

Wisanine

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(2E,4E)-5-(6-methoxy-1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one

InChI

InChI=1S/C18H21NO4/c1-21-15-12-17-16(22-13-23-17)11-14(15)7-3-4-8-18(20)19-9-5-2-6-10-19/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3/b7-3+,8-4+

InChI Key

NCSVIEQJHMEYFR-FCXRPNKRSA-N

Isomeric SMILES

COC1=CC2=C(C=C1/C=C/C=C/C(=O)N3CCCCC3)OCO2

SMILES

COC1=CC2=C(C=C1C=CC=CC(=O)N3CCCCC3)OCO2

Canonical SMILES

COC1=CC2=C(C=C1C=CC=CC(=O)N3CCCCC3)OCO2

synonyms

wisanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Wisanine
Reactant of Route 2
Reactant of Route 2
Wisanine
Reactant of Route 3
Reactant of Route 3
Wisanine
Reactant of Route 4
Reactant of Route 4
Wisanine
Reactant of Route 5
Reactant of Route 5
Wisanine
Reactant of Route 6
Reactant of Route 6
Wisanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.